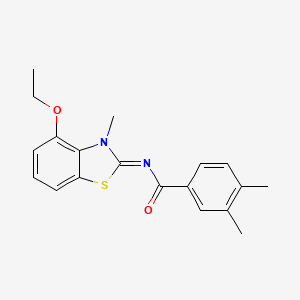

![molecular formula C21H19ClN4 B2983148 N-苄基-3-(4-氯苯基)-2,5-二甲基吡唑并[1,5-a]嘧啶-7-胺 CAS No. 862487-97-6](/img/structure/B2983148.png)

N-苄基-3-(4-氯苯基)-2,5-二甲基吡唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

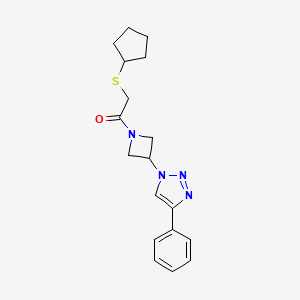

“N-benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound that contains several functional groups and rings, including a benzyl group, a chlorophenyl group, a pyrazolo[1,5-a]pyrimidine ring, and an amine group .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, pyrimido[4,5-d]pyrimidine derivatives can be synthesized from 5-acetyl-4-aminopyrimidines . The process involves acylation followed by cyclization .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For example, pyrimido[4,5-d]pyrimidines can undergo a variety of reactions, including reductive amination and cyclization .科学研究应用

合成与表征

与 N-苄基-3-(4-氯苯基)-2,5-二甲基吡唑并[1,5-a]嘧啶-7-胺结构相关的化合物已使用各种技术合成和表征,包括红外、H-NMR、质谱研究和元素分析。这些化合物已显示出广泛的生物活性,使其成为进一步化学和药理学研究的兴趣所在 (Deohate & Palaspagar, 2020)。

抗菌和抗真菌活性

多项研究突出了吡唑并[1,5-a]嘧啶衍生物的抗菌和抗真菌潜力。例如,新型吡唑衍生物已被合成并评估其体外抗菌和抗癌活性,对各种细菌和癌细胞系表现出显着的功效,一些化合物表现出比标准药物更高的活性 (Hafez, El-Gazzar, & Al-Hussain, 2016)。此外,含有吡唑-嘧啶-噻唑烷-4-酮的连接杂环对革兰氏阳性菌和革兰氏阴性菌和真菌表现出显着的抑制活性 (Sanjeeva Reddy et al., 2010)。

抗癌潜力

对吡唑并[1,5-a]嘧啶衍生物的研究已扩展到探索它们的抗癌特性。例如,已经确定某些衍生物具有抗肿瘤、抗真菌和抗菌药效团位点,表明它们作为癌症治疗中新型药理剂的潜力 (Titi et al., 2020)。

化学性质和反应

这些化合物的化学性质和反应一直是研究的主题,研究深入到它们在各种条件下的合成,包括微波辐射,并探索它们与其他化学实体的反应以产生各种杂环化合物 (Han et al., 2009)。

未来方向

作用机制

Target of Action

The primary targets of N-benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine are Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and Cyclin-Dependent Kinase 2 (CDK2) . EGFR-TK plays a crucial role in cellular activities including growth, differentiation, metabolism, adhesion, motility, and death . CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

This compound interacts with its targets by inhibiting their activities. It shows significant inhibitory activities against EGFR tyrosine kinase . It also exhibits inhibitory activity against CDK2/cyclin A2 . The inhibition of these targets leads to changes in cellular processes, disrupting the growth and proliferation of cancer cells .

Biochemical Pathways

The inhibition of EGFR-TK and CDK2 affects multiple biochemical pathways. EGFR-TK is part of the trans-membrane growth factor receptor PTK family, which includes many members that play a crucial role in many cellular activities . CDK2 inhibition affects cell cycle progression, leading to apoptosis induction within cancer cells .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These properties help in structure requirement prediction for the observed antitumor activity .

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth and proliferation. It exhibits excellent broad-spectrum cytotoxic activity in NCI 5-log dose assays against the full 60-cell panel . It also shows superior cytotoxic activities against MCF-7 and HCT-116 .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. It’s worth noting that the development of new anti-cancer compounds often considers principles such as environmental safety, atom economy, and efficiency .

属性

IUPAC Name |

N-benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4/c1-14-12-19(23-13-16-6-4-3-5-7-16)26-21(24-14)20(15(2)25-26)17-8-10-18(22)11-9-17/h3-12,23H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKKNZBQQZPDDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

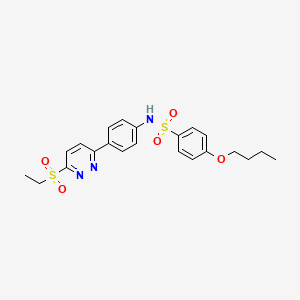

![methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2983066.png)

![4-(6-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B2983069.png)

![Methyl 3-[(4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2983070.png)

![3,4-difluoro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2983071.png)

![3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethoxy)phenyl]hydrazono}propanal](/img/structure/B2983074.png)

![7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983075.png)

![4-[4-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride](/img/structure/B2983080.png)

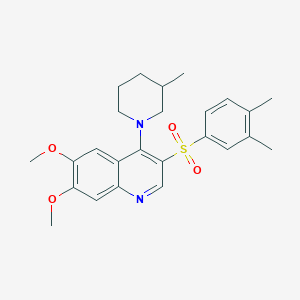

![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2983082.png)

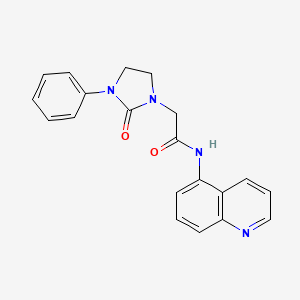

![N-cyclohexyl-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2983086.png)